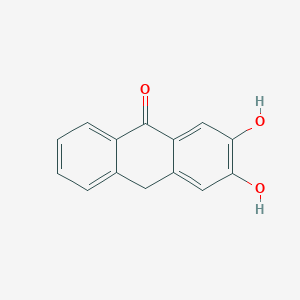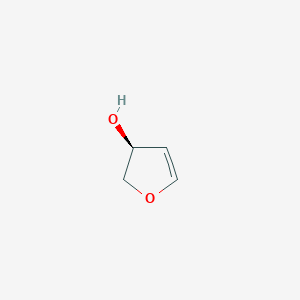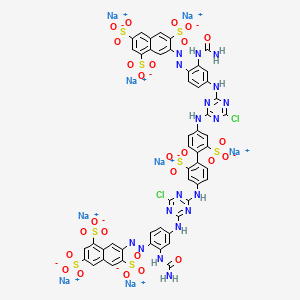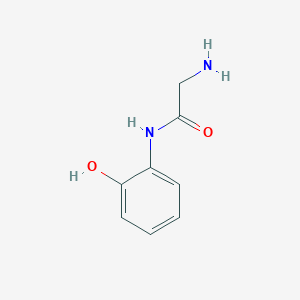
3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt typically involves multiple steps. One common method starts with the preparation of the core structure through a series of condensation reactions. The hydroxyl and methoxy groups are introduced through selective functionalization reactions. The sulfonic acid group is then added via sulfonation, and the final product is obtained by neutralizing the sulfonic acid with potassium hydroxide to form the monopotassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may be used to enhance reaction rates and selectivity. The final product is purified through crystallization, filtration, and drying processes to ensure high quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Hydroxy-4-methoxyphenyl)-1-propanesulfonic acid: Lacks the additional hydroxyl and carbonyl groups.
4-(3-Hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid: Similar structure but different functional group arrangement.
Uniqueness
The uniqueness of 3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and methoxy groups, along with the sulfonic acid group, allows for versatile interactions in various chemical and biological contexts.
Propiedades
Número CAS |
70413-02-4 |
|---|---|
Fórmula molecular |
C19H19KO8S |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
potassium;3-[3-hydroxy-4-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]phenoxy]propane-1-sulfonate |
InChI |
InChI=1S/C19H20O8S.K/c1-26-19-8-4-13(11-18(19)22)3-7-16(20)15-6-5-14(12-17(15)21)27-9-2-10-28(23,24)25;/h3-8,11-12,21-22H,2,9-10H2,1H3,(H,23,24,25);/q;+1/p-1/b7-3+; |
Clave InChI |
DPKJUWZXVOVDDI-CDQVLDCRSA-M |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O)O.[K+] |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)


![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)

![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)



